N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides, including “N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide”, has been developed. This method involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl group and a cinnamamide group.Chemical Reactions Analysis
The synthesis of “this compound” involves an enzymatic synthesis, specifically an ammonolysis reaction . The reaction parameters and broad substrate range of this new method have been studied .Applications De Recherche Scientifique
Plant Growth Regulation
A study identified a new cinnamamide derivative from the edible mushroom Pholiota lubrica, showing that compounds including this derivative exhibited inhibitory activity against lettuce, while others promoted lettuce growth, indicating potential applications as plant growth regulators (Ridwan et al., 2018).
Anticonvulsant Activity
Crystallographic studies of cinnamamide derivatives revealed their potential for anticonvulsant activity, highlighting the importance of the N-atom substituent for enhancing this effect. The structural features of these compounds were correlated with their ability to fit within a proposed pharmacophore model of anticonvulsants (Żesławska et al., 2017).
NMDA Receptor Antagonism
N-(phenylalkyl)cinnamides have been synthesized and tested for their selectivity as antagonists at NMDA receptor subtypes, particularly NR1A/2B receptors, suggesting their potential as CNS therapeutics (Tamiz et al., 1999).
Anticancer Properties
Cinnamic acid derivatives, including cinnamamides, have been reviewed for their anticancer potentials. These derivatives have been underutilized despite their rich medicinal tradition and recent attention towards their antitumor efficacy (De et al., 2011).
Antitubercular Activity
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, highlighting the potential of cinnamamide scaffolds in the design of antitubercular agents (Patel & Telvekar, 2014).
Serotonin Antagonism
Cinnamamides with aminoalkyl groups on the amide nitrogen have been conceived as structural analogs of serotonin, acting as antimetabolites and showing significant antiserotonin activity, suggesting their potential in pharmacological applications beyond their local anesthetic properties (Dombro & Woolley, 1964).
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURWRSNFAVMNJ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.